molecular formula C16H12ClNO2 B14616087 (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione CAS No. 58013-72-2

(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione

Cat. No.: B14616087
CAS No.: 58013-72-2
M. Wt: 285.72 g/mol
InChI Key: HXGQRWZADXCETM-MRXNPFEDSA-N
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Description

(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione is a complex organic compound with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyl and chloro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory agent.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both benzyl and chloro groups, which can significantly influence its biological activity and chemical reactivity.

Properties

CAS No.

58013-72-2

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione

InChI

InChI=1S/C16H12ClNO2/c17-16(10-11-6-2-1-3-7-11)14(19)12-8-4-5-9-13(12)18-15(16)20/h1-9H,10H2,(H,18,20)/t16-/m1/s1

InChI Key

HXGQRWZADXCETM-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@]2(C(=O)C3=CC=CC=C3NC2=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3NC2=O)Cl

Origin of Product

United States

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